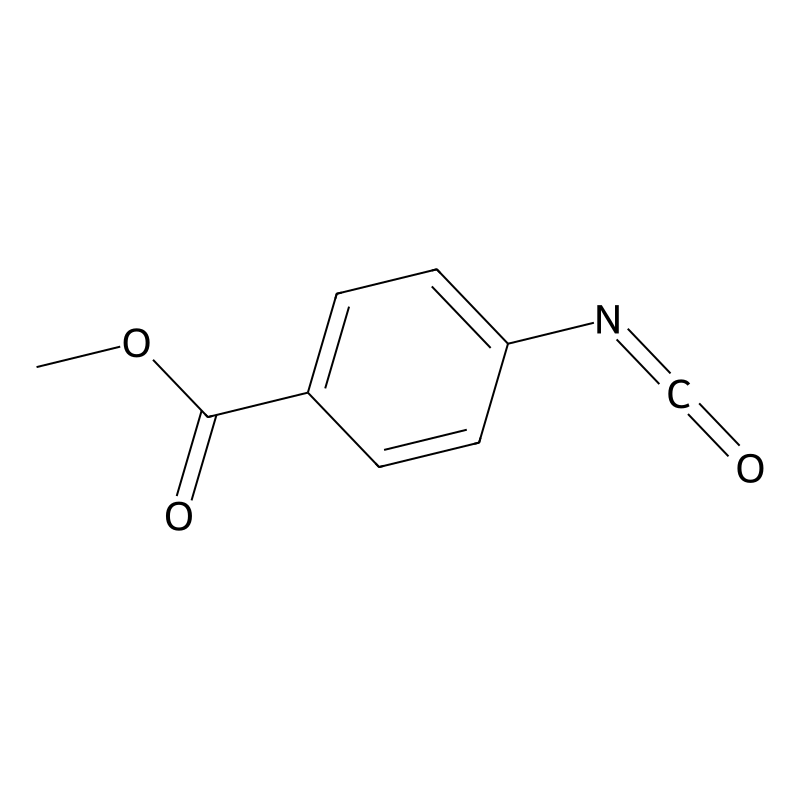Methyl 4-isocyanatobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 4-isocyanatobenzoate is an organic compound classified as an organic building block due to the presence of an isocyanate group in its structure []. Scientific research on this compound has focused on its potential applications in organic synthesis, particularly in the development of new molecules with interesting biological properties.
Methyl 4-isocyanatobenzoate is an organic compound with the molecular formula . It features an isocyanate functional group attached to a methyl ester of para-aminobenzoic acid. This compound is characterized by its reactivity due to the presence of the isocyanate group, which can engage in various nucleophilic addition reactions. Methyl 4-isocyanatobenzoate is utilized in diverse fields, including organic synthesis and medicinal chemistry.
Currently, there is no scientific research available describing a specific mechanism of action for MICB.
- Respiratory irritant: Isocyanates are known to irritate the respiratory system []. Exposure to MICB could potentially cause coughing, wheezing, and difficulty breathing.
- Skin irritant: Isocyanates can also irritate the skin and eyes upon contact [].
- Reactivity: Isocyanates can react with water or alcohols, releasing heat and potentially harmful gases [].
- Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, leading to the formation of ureas.
- Addition Reactions: It can also react with alcohols to form carbamates.
- Polymerization: The compound can be involved in polymerization reactions, contributing to the synthesis of polyurethanes and other polymers.
Common reagents used in these reactions include amines, alcohols, and thiols, often facilitated by catalysts like triethylamine or pyridine. The major products formed from these reactions include ureas and carbamates, which are valuable in various applications.
While specific biological activity data for methyl 4-isocyanatobenzoate is limited, compounds containing isocyanate groups are known for their potential biological effects. Isocyanates can exhibit cytotoxicity and have been studied for their roles in allergic reactions and respiratory sensitization. Additionally, they may interact with biological macromolecules, influencing cellular processes.
Methyl 4-isocyanatobenzoate can be synthesized through several methods:
- Phosgene Reaction: One common method involves reacting methyl 4-aminobenzoate with phosgene in the presence of a base such as pyridine. This reaction typically requires controlled temperature to prevent side reactions.
- Alternative Synthesis: Another approach includes using carbonyl diimidazole as a coupling agent with methyl 4-aminobenzoate under mild conditions, which yields methyl 4-isocyanatobenzoate efficiently.
- Continuous Flow Synthesis: In industrial settings, continuous flow reactors are employed for the synthesis of this compound, allowing for precise control over reaction conditions and improved safety profiles.
Methyl 4-isocyanatobenzoate has several applications:
- Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules.
- Material Science: The compound is used in the production of polymers and coatings due to its reactive isocyanate group.
- Medicinal Chemistry: It is investigated as an intermediate in the synthesis of active pharmaceutical ingredients.
Research on interaction studies involving methyl 4-isocyanatobenzoate focuses on its reactivity with various nucleophiles. Studies have shown that it can form stable adducts with amines and alcohols, which are critical for developing new materials and pharmaceuticals. The mechanism typically involves the formation of covalent bonds through nucleophilic attack on the electrophilic carbon of the isocyanate group.
Methyl 4-isocyanatobenzoate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Comparison | Unique Features |
|---|---|---|
| Methyl 2-isocyanatobenzoate | Isomeric form with isocyanate group at position 2 | Different reactivity patterns due to position |
| Methyl 4-chloro-2-isocyanatobenzoate | Contains both chloro and isocyanate groups | Increased reactivity due to chloro substitution |
| Ethyl 4-isocyanatobenzoate | Ethyl group instead of methyl | Altered physical properties due to ethyl substitution |
| Methyl 4-(methoxymethylene)aminobenzoate | Contains methoxymethylene amino functionality | Different reactivity and potential biological activity |
Uniqueness
Methyl 4-isocyanatobenzoate is unique due to its specific structural arrangement that combines an isocyanate group with a methyl ester. This configuration provides distinct reactivity patterns compared to similar compounds, making it particularly valuable in synthetic applications and material science.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








